[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl](4-phenylcyclohexylidene)acetonitrile
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Overview
Description
4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile is a complex organic compound that features a unique structure combining chromenyl, thiazolyl, and phenylcyclohexylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile typically involves multi-step organic reactions. The initial step often includes the formation of the chromenyl and thiazolyl intermediates, which are then coupled with the phenylcyclohexylidene acetonitrile moiety under specific conditions. Common reagents used in these reactions include strong bases, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its unique structure may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Disilane-bridged compounds: Featuring unique electronic properties due to Si-Si bonds.
Properties
Molecular Formula |
C26H20N2O2S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-(4-phenylcyclohexylidene)acetonitrile |
InChI |
InChI=1S/C26H20N2O2S/c27-15-22(19-12-10-18(11-13-19)17-6-2-1-3-7-17)25-28-23(16-31-25)21-14-20-8-4-5-9-24(20)30-26(21)29/h1-9,14,16,18H,10-13H2 |
InChI Key |
UAVAEQVKGGLESU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)CCC1C5=CC=CC=C5 |
Origin of Product |
United States |
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